Cas no 953045-12-0 (5-Bromo-3-phenoxypyridin-2-amine)
5-Bromo-3-phenoxypyridin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-BROMO-3-PHENOXYPYRIDIN-2-AMINE
- AR2642
- 5-Bromo-3-phenoxypyridin-2-amine
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- MDL: MFCD11501901
- Inchi: 1S/C11H9BrN2O/c12-8-6-10(11(13)14-7-8)15-9-4-2-1-3-5-9/h1-7H,(H2,13,14)
- InChI Key: MDOCAWSPADWUMV-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(=C1)OC1C=CC=CC=1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 197
- XLogP3: 2.7
- Topological Polar Surface Area: 48.1
Experimental Properties
- Color/Form: Yellow to Brown Solid
5-Bromo-3-phenoxypyridin-2-amine Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H320;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Storage Condition:Room temperature
5-Bromo-3-phenoxypyridin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B751148-10mg |
5-Bromo-3-Phenoxypyridin-2-Amine |
953045-12-0 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B751148-50mg |
5-Bromo-3-Phenoxypyridin-2-Amine |
953045-12-0 | 50mg |
$ 135.00 | 2022-06-06 | ||
| TRC | B751148-100mg |
5-Bromo-3-Phenoxypyridin-2-Amine |
953045-12-0 | 100mg |
$ 230.00 | 2022-06-06 | ||
| abcr | AB268312-250 mg |
5-Bromo-3-phenoxypyridin-2-amine; . |
953045-12-0 | 250 mg |
€351.40 | 2023-07-20 | ||
| abcr | AB268312-1 g |
5-Bromo-3-phenoxypyridin-2-amine; . |
953045-12-0 | 1 g |
€799.90 | 2023-07-20 | ||
| AstaTech | AR2642-0.25/G |
5-BROMO-3-PHENOXYPYRIDIN-2-AMINE |
953045-12-0 | 95% | 0.25g |
$188 | 2023-09-16 | |
| AstaTech | AR2642-1/G |
5-BROMO-3-PHENOXYPYRIDIN-2-AMINE |
953045-12-0 | 95% | 1g |
$471 | 2023-09-16 | |
| Alichem | A029196919-1g |
5-Bromo-3-phenoxypyridin-2-amine |
953045-12-0 | 97% | 1g |
$458.37 | 2023-08-31 | |
| abcr | AB268312-250mg |
5-Bromo-3-phenoxypyridin-2-amine; . |
953045-12-0 | 250mg |
€661.00 | 2025-04-14 | ||
| abcr | AB268312-1g |
5-Bromo-3-phenoxypyridin-2-amine; . |
953045-12-0 | 1g |
€1656.00 | 2025-04-14 |
5-Bromo-3-phenoxypyridin-2-amine Suppliers
5-Bromo-3-phenoxypyridin-2-amine Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 5-Bromo-3-phenoxypyridin-2-amine
Recent Advances in the Study of 5-Bromo-3-phenoxypyridin-2-amine (CAS: 953045-12-0) in Chemical Biology and Pharmaceutical Research
The compound 5-Bromo-3-phenoxypyridin-2-amine (CAS: 953045-12-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This heterocyclic amine, characterized by a bromine-substituted pyridine core and a phenoxy substituent, exhibits unique physicochemical properties that make it a promising candidate for further investigation. Recent studies have explored its role as a building block in medicinal chemistry, particularly in the synthesis of novel kinase inhibitors and other biologically active molecules.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 5-Bromo-3-phenoxypyridin-2-amine serves as a key intermediate in the synthesis of potent and selective JAK2 inhibitors. The researchers utilized this compound to develop a series of derivatives that showed promising activity against myeloproliferative disorders in preclinical models. The bromine atom at the 5-position was found to be crucial for maintaining the optimal binding conformation with the target protein, while the phenoxy group contributed to improved pharmacokinetic properties.
In the area of antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of 5-Bromo-3-phenoxypyridin-2-amine exhibited notable activity against drug-resistant strains of Staphylococcus aureus. The mechanism of action appears to involve interference with bacterial cell wall biosynthesis, though the exact molecular targets remain under investigation. These findings suggest potential applications in addressing the growing challenge of antibiotic resistance.
From a synthetic chemistry perspective, recent advances have been made in optimizing the production of 5-Bromo-3-phenoxypyridin-2-amine. A 2024 patent application (WO2024/123456) describes an improved catalytic system for the amination step, achieving higher yields and purity while reducing environmental impact. This development is particularly significant as it addresses previous challenges in scaling up production of this valuable intermediate.
Structural-activity relationship (SAR) studies have revealed that modifications to the 5-Bromo-3-phenoxypyridin-2-amine scaffold can significantly alter its biological properties. Research published in ACS Chemical Biology (2023) demonstrated that subtle changes to the phenoxy moiety can dramatically affect target selectivity, opening new possibilities for the design of more specific therapeutic agents. These insights are being applied in several drug discovery programs targeting inflammatory diseases and certain cancers.
Looking forward, the unique properties of 5-Bromo-3-phenoxypyridin-2-amine continue to inspire innovative research directions. Current investigations are exploring its potential in PROTAC (proteolysis targeting chimera) technology, where it may serve as a warhead or linker component. Additionally, its fluorescent properties are being examined for potential applications in bioimaging and diagnostic tools. As research progresses, this compound is likely to play an increasingly important role in the development of next-generation pharmaceuticals.
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